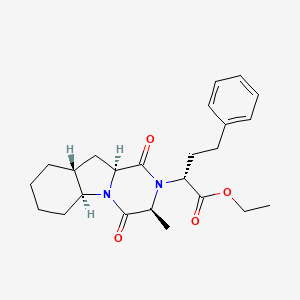
Tiotropium-d3 Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled (deuterated) internal standard for Tiotropium Bromide
Applications De Recherche Scientifique
1. Effects on Lung Hyperinflation and Exercise Tolerance in COPD
Research has demonstrated that tiotropium, a long-acting anticholinergic bronchodilator, significantly reduces lung hyperinflation in chronic obstructive pulmonary disease (COPD) patients. This reduction in lung hyperinflation leads to improved exercise performance and reduced exertional dyspnea (O’Donnell et al., 2004).
2. Long-term Safety and Efficacy in COPD Treatment
A study evaluating the long-term use of tiotropium in COPD highlighted its effectiveness as a bronchodilator over a 12-month period. This study found that tiotropium not only reduces dyspnea but also lessens the frequency of COPD exacerbations and improves overall health status (Casaburi et al., 2002).
3. Role in Dye-Sensitized Solar Cells
Studies have explored the reactivity of iodide, including in the context of dye-sensitized solar cells (DSSCs). For instance, the electrochemical oxidation of iodide has been investigated for its potential applications in these solar cells (Grgur et al., 2006); (Rowley et al., 2011).
4. Improved Health Outcomes with Tiotropium in COPD
Tiotropium has been found to effectively improve symptoms, reduce exacerbations, and enhance the quality of life in patients with COPD, confirming its potential as a first-line treatment for this condition (Vincken et al., 2002).
5. Importance in Perovskite Solar Cells
Research into the structure of perovskite solar cells incorporating iodide and titanium dioxide (TiO2) has underscored the significance of iodide chemistry for efficient solar energy conversion (Choi et al., 2014); (Kim et al., 2012).
6. Tiotropium's Pharmacological Properties
The pharmacological properties of tiotropium, especially its long-acting anticholinergic effects, have been thoroughly studied, demonstrating its high potency and efficacy in binding to muscarinic receptors, which is crucial for its therapeutic action in COPD (Barnes, 2000).
7. Tiotropium in Combination Therapies for COPD
Studies have shown that combining tiotropium with other therapies, such as pulmonary rehabilitation, can lead to significant improvements in exercise tolerance and overall outcomes for COPD patients (Casaburi et al., 2005).
8. Electronic Properties in CH3NH3PbI3/TiO2 Interface
Investigations into the electronic properties at the interface between methylammonium lead iodide perovskite (CH3NH3PbI3) and TiO2 have provided insights into the interfacial structures and their impact on the performance of solid-state solar cells (Geng et al., 2016).
9. Tiotropium's Impact on Mortality and Exacerbations in COPD
Research has evaluated the impact of tiotropium on mortality and exacerbation rates when added to inhaled corticosteroids and long-acting β-agonist therapy in COPD, finding significant benefits in reducing mortality and hospital admissions (Short et al., 2012).
Propriétés
Formule moléculaire |
C19H19D3NO4S2.I |
|---|---|
Poids moléculaire |
522.44 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



